molecular formula C19H25N3O7S B2728160 Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 868965-16-6

Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2728160
CAS No.: 868965-16-6
M. Wt: 439.48
InChI Key: AWSZSKGEVOWKAM-UHFFFAOYSA-N
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Description

Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H25N3O7S and its molecular weight is 439.48. The purity is usually 95%.
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Biological Activity

Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O7SC_{19}H_{25}N_{3}O_{7}S, with a molecular weight of approximately 439.5 g/mol. The compound features a thiophene ring and a piperazine moiety, which are significant for its biological activity.

PropertyValue
Molecular Formula C19H25N3O7SC_{19}H_{25}N_{3}O_{7}S
Molecular Weight 439.5 g/mol
CAS Number 868965-16-6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Compounds with similar structural motifs have been shown to act as effective antibacterial agents. The presence of the thiophene ring enhances this activity due to its electron-rich nature, which can interact favorably with microbial targets.

Antioxidant Properties

The compound also demonstrates antioxidant properties , which are crucial in combating oxidative stress-related diseases. The ability to act as a metal chelator further supports its potential therapeutic applications in reducing oxidative damage in biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
  • Introduction of the Ethyl Group : Alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
  • Attachment of the Thiophene Moiety : This step involves coupling reactions that integrate the thiophene structure into the compound.
  • Formation of the Acetamide Group : The final step involves reacting the intermediate with acetic anhydride to form the acetamide moiety.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameUnique Features
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylateContains a chlorine substituent affecting activity
Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylateLacks piperazine moiety; focuses on amino functionality
Dihydropyridine analogsKnown for antioxidant properties but differ structurally

The combination of a thiophene core with piperazine derivatives in this compound enhances both its biological activity and application versatility compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of compounds like this compound in various medical applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing similar piperazine structures showed effective inhibition against multiple bacterial strains.
    • Tested Strains : E. coli, S. aureus, and P. aeruginosa.
    • Results : Inhibition zones ranged from 15 to 25 mm depending on concentration.
  • Oxidative Stress Mitigation : Another study evaluated its antioxidant capacity using DPPH radical scavenging assays.
    • Findings : The compound exhibited significant scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Properties

IUPAC Name

diethyl 5-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O7S/c1-5-21-8-9-22(17(25)16(21)24)10-12(23)20-15-13(18(26)28-6-2)11(4)14(30-15)19(27)29-7-3/h5-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSZSKGEVOWKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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